N-(3-chloro-4-fluorophenyl)-2-(4-methylphenoxy)propanamide
Description
N-(3-chloro-4-fluorophenyl)-2-(4-methylphenoxy)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, a methyl group on the phenoxy ring, and a propanamide moiety
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(4-methylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2/c1-10-3-6-13(7-4-10)21-11(2)16(20)19-12-5-8-15(18)14(17)9-12/h3-9,11H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBSHNBBNVRQRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(4-methylphenoxy)propanamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-chloro-4-fluoroaniline with 4-methylphenol in the presence of a base such as sodium hydroxide to form the intermediate 3-chloro-4-fluoro-N-(4-methylphenoxy)aniline.
Amidation Reaction: The intermediate is then reacted with propanoyl chloride in the presence of a base such as pyridine to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-(4-methylphenoxy)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide moiety.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products
Substitution Reactions: Products include substituted derivatives of the original compound.
Oxidation: Oxidation products may include carboxylic acids or ketones.
Reduction: Reduction products may include amines or alcohols.
Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-(4-methylphenoxy)propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory or anticancer agents.
Materials Science: The compound is studied for its potential use in the synthesis of advanced materials, such as polymers or coatings with specific properties.
Biological Studies: It is used in biological research to study its effects on cellular processes and its potential as a biochemical tool.
Industrial Applications: The compound is explored for its use in various industrial processes, including the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(4-methylphenoxy)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can affect various biochemical pathways, such as signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
N-(3-chloro-4-fluorophenyl)-2-(4-methylphenoxy)propanamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenoxy)propanamide or N-(3-chloro-4-fluorophenyl)-2-(4-ethylphenoxy)propanamide share structural similarities.
Uniqueness: The presence of the 4-methylphenoxy group in this compound may confer unique properties, such as specific binding affinity or reactivity, distinguishing it from other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
